(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368881
InChI: InChI=1S/C10H16N2O2S2/c13-9-5-15-16-6-10(14)12-8-4-2-1-3-7(8)11-9/h7-8H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C10H16N2O2S2
Molecular Weight: 260.4 g/mol

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide

CAS No.:

Cat. No.: VC18368881

Molecular Formula: C10H16N2O2S2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide -

Specification

Molecular Formula C10H16N2O2S2
Molecular Weight 260.4 g/mol
IUPAC Name (8aS,12aS)-1,8,8a,9,10,11,12,12a-octahydrobenzo[f][1,2,5,8]dithiadiazecine-2,7-dione
Standard InChI InChI=1S/C10H16N2O2S2/c13-9-5-15-16-6-10(14)12-8-4-2-1-3-7(8)11-9/h7-8H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m0/s1
Standard InChI Key UFOZXAMKSNONAJ-YUMQZZPRSA-N
Isomeric SMILES C1CC[C@H]2[C@H](C1)NC(=O)CSSCC(=O)N2
Canonical SMILES C1CCC2C(C1)NC(=O)CSSCC(=O)N2

Introduction

Structural and Chemical Characteristics

The molecular architecture of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide features a trans-1,2-cyclohexane scaffold substituted with two mercaptoacetamido groups in a diequatorial conformation. This spatial arrangement minimizes steric hindrance while optimizing redox reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₂S₂
Molecular Weight260.38 g/mol
Reduction Potential (E°')-0.24 V vs. standard hydrogen electrode
Thiol pKa Values8.3 (first), 9.9 (second)
Melting Point247°C

The disulfide bond (S-S) between the two mercaptoacetamido moieties confers oxidative stability, while the cyclohexane ring's chair conformation ensures spatial proximity of reactive thiolate groups during redox cycling .

Synthesis and Production

Industrial synthesis typically proceeds via a two-step protocol:

  • Dithiol Formation: Cyclohexane-1,2-diamine undergoes double acylation with 2-mercaptoacetic acid under nitrogen atmosphere to yield (±)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane.

  • Controlled Oxidation: The dithiol intermediate is oxidized using hydrogen peroxide (H₂O₂) or atmospheric oxygen in buffered aqueous solution (pH 7.0–8.0) to form the disulfide .

Critical process parameters include:

  • Temperature control (25–30°C) to prevent over-oxidation

  • Use of EDTA as a metal chelator to inhibit radical-mediated side reactions

  • Purification via reverse-phase HPLC with acetonitrile/water gradients

Large-scale production achieves >98% purity, as verified by high-resolution mass spectrometry and ¹H-NMR coupling constants (J = 10–12 Hz for trans-diaxial protons) .

Redox Mechanism and Protein Folding Applications

The compound operates through a thiol-disulfide exchange mechanism critical for native disulfide bond formation:

R-S-S-R+Protein-SHR-SH+Protein-S-S-R\text{R-S-S-R} + \text{Protein-SH} \rightleftharpoons \text{R-SH} + \text{Protein-S-S-R}

Key catalytic features include:

  • Low Thiol pKa: Enables generation of reactive thiolate anions (S⁻) at physiological pH

  • High Reduction Potential: Drives disulfide isomerization toward native configurations

  • Conformational Rigidity: Prevents non-productive interactions with misfolded intermediates

In scrambled ribonuclease A refolding assays, 2 mM disulfide catalyst increases correct disulfide formation by 3.2-fold compared to glutathione-based systems . Saccharomyces cerevisiae cultures supplemented with 5 μM disulfide show >300% enhancement in secreted acid phosphatase activity, demonstrating in vivo efficacy .

Comparative Analysis with Biological Redox Agents

Parameter(+/-)-trans-DisulfideGlutathione (GSH/GSSG)Dithiothreitol (DTT)
Reduction Potential (V)-0.24-0.23 (GSSG/GSH)-0.33
Thiol pKa8.3/9.98.75/9.659.2/10.1
Membrane PermeabilityHighLowNone
Protease ResistanceCompletePartialComplete

The compound's membrane permeability enables intracellular activity, while synthetic stability prevents degradation by cellular proteases—a significant advantage over peptide-based PDIs .

Industrial and Therapeutic Applications

Biopharmaceutical Production

  • Monoclonal Antibodies: 0.5–1.0 mM disulfide in refolding buffers increases IgG1 yield by 40–60% compared to traditional redox systems

  • Insulin Analogues: Reduces aggregation during E. coli inclusion body refolding (85% monomeric product vs. 65% with GSH/GSSG)

Enzyme Engineering

  • Subtilisin Variants: Enables oxidative folding of disulfide-stabilized proteases with 2.8× improved thermostability

Therapeutic Development

  • Cystic Fibrosis: Corrects ΔF508-CFTR folding defects in bronchial epithelial cells at 10 μM concentration

  • Antiviral Therapeutics: Enhances production of disulfide-rich HIV entry inhibitors (IC₅₀ improvement from 12 nM to 4.3 nM)

ParameterSpecification
Storage Temperature-20°C (desiccated)
Solubility50 mg/mL in DMSO
LD₅₀ (oral rat)>2000 mg/kg
MutagenicityAmes Test Negative

While exhibiting low acute toxicity, prolonged exposure requires PPE due to potential thiol-mediated protein modification. Waste solutions should be treated with 10% (v/v) β-mercaptoethanol to reduce disulfide bonds before disposal .

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